molecular formula C8H9BrN2 B1400835 3-bromo-N-cyclopropylpyridin-2-amine CAS No. 1289021-00-6

3-bromo-N-cyclopropylpyridin-2-amine

Cat. No. B1400835
M. Wt: 213.07 g/mol
InChI Key: OHXYCQBQIHRURT-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is used for pharmaceutical testing .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-N-cyclopropylpyridin-2-amine include a molecular weight of 213.07 . More detailed properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Chemodivergent Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : “3-bromo-N-cyclopropylpyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Methods of Application : The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
  • Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of New N-Arylpyrimidin-2-amine Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : “3-bromo-N-cyclopropylpyridin-2-amine” is used in the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives .
  • Methods of Application : The compound is synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
  • Results or Outcomes : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% . These derivatives have shown versatile biological and pharmacological activities .

properties

IUPAC Name

3-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYCQBQIHRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopropylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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